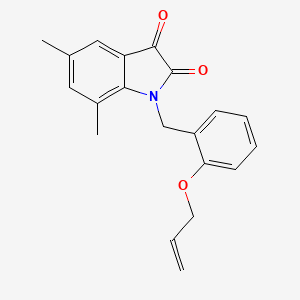
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is an organic compound with a complex structure that includes an indoline core, allyloxy group, and benzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5,7-dimethylindoline-2,3-dione with 2-(allyloxy)benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The indoline core can be reduced to form indoline derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the indoline core can produce various indoline derivatives.
科学的研究の応用
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, while the indoline core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-(Methoxy)benzyl)-5,7-dimethylindoline-2,3-dione
- 1-(2-(Ethoxy)benzyl)-5,7-dimethylindoline-2,3-dione
- 1-(2-(Propoxy)benzyl)-5,7-dimethylindoline-2,3-dione
Uniqueness
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo unique chemical transformations, making this compound valuable for specific synthetic and research purposes.
生物活性
1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₅N₁O₃
- Molecular Weight : 241.28 g/mol
This structure features an indoline core with allyloxy and benzyl substituents, which may contribute to its biological properties.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), it was observed that the compound induced apoptosis through caspase-dependent pathways .
- DNA Damage Induction : The compound has been linked to DNA damage in tumor cells, which is a critical factor in its anticancer activity. Tests demonstrated that exposure to this compound resulted in increased DNA fragmentation in affected cells .
- Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound exhibits selective toxicity towards hypoxic tumor environments, enhancing its potential as a targeted cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential of this compound in clinical and preclinical settings:
- Study on Apoptosis Induction : In a controlled study, cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase 3/7 activation. This suggests that higher concentrations lead to more significant cell death in malignant cells .
- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutic agents, this compound demonstrated superior potency in inducing apoptosis in hypoxic conditions, making it a candidate for further development as an anticancer agent .
特性
IUPAC Name |
5,7-dimethyl-1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-9-24-17-8-6-5-7-15(17)12-21-18-14(3)10-13(2)11-16(18)19(22)20(21)23/h4-8,10-11H,1,9,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEIAYCYMWVABJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














